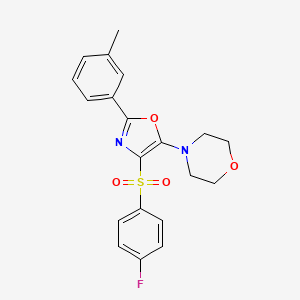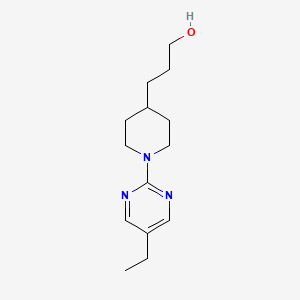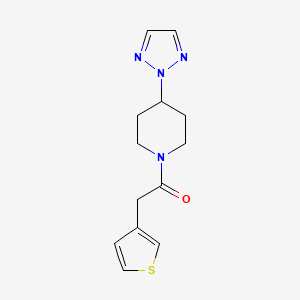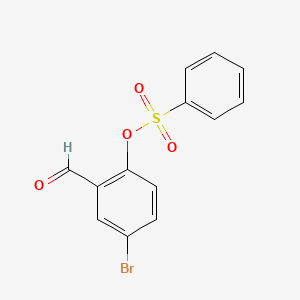![molecular formula C22H23NO5 B2858674 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid CAS No. 2138390-26-6](/img/structure/B2858674.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of glycine . It is also known as “乙酸 [ [2- (FMOC-氨基)乙酰氨基]甲基]酯” in Chinese .
Synthesis Analysis
The synthesis of this compound could be derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers. The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acetic acid moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.308±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) and a pKa of 3.75±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen
Carbon Nanotube Dispersion
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which are structurally related to the compound , have been employed as surfactants for carbon nanotubes. These surfactants facilitate the dispersion of carbon nanotubes in aqueous solutions, a crucial step for their application in materials science and engineering. The conversion of these compounds into enzymatically activated surfactants demonstrates their potential for creating homogeneous aqueous nanotube dispersions under both constant and physiological conditions, showcasing an innovative approach to manipulating nanomaterials (Cousins et al., 2009).
Fluorescent Labeling Reagents
The compound 6-Methoxy-4-quinolone, which shares structural similarities with the fluorenyl methoxycarbonyl moiety, has been identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. Its high stability against light and heat, coupled with its insensitivity to pH changes, makes it an excellent candidate for use as a fluorescent labeling reagent. This has significant implications for biomedical analysis, offering a powerful tool for the detection and quantification of various biomolecules (Hirano et al., 2004).
Synthesis of Oligomers
The protection of amino acids with the fluorenyl-9-methoxycarbonyl group has facilitated the synthesis of oligomers derived from amide-linked neuraminic acid analogues. By incorporating monomer units derived from sugar amino acids into solid-phase synthesis, researchers have been able to efficiently synthesize oligomers of varying lengths. This method demonstrates the compound's utility in the synthesis of complex biological molecules, opening new avenues for research in biochemistry and molecular biology (Gregar & Gervay-Hague, 2004).
Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound of interest, serves as a protective group for amide bonds in peptides. Its use in the synthesis of peptides with reversibly protected tertiary peptide bonds highlights its importance in peptide chemistry. This method inhibits interchain association during solid-phase peptide synthesis, showcasing its critical role in the synthesis of peptides, particularly those with difficult sequences (Johnson et al., 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(oxolan-2-ylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)13-23(12-15-6-5-11-27-15)22(26)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFMRIVHKGBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2858593.png)
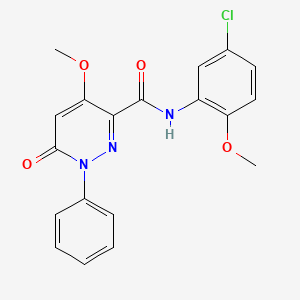
![N-[2-(6-Oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2858595.png)
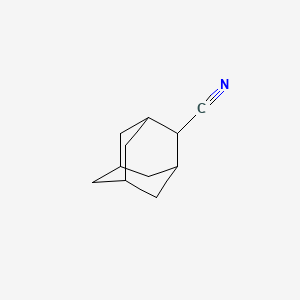
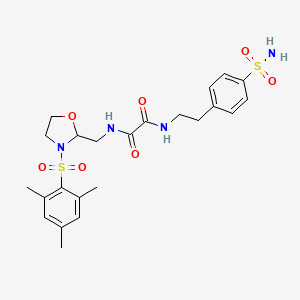

![1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2858601.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2858603.png)
![(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2858604.png)
